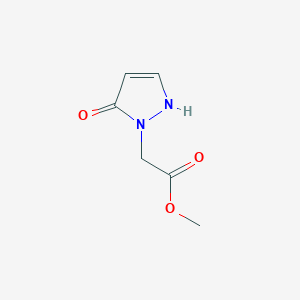

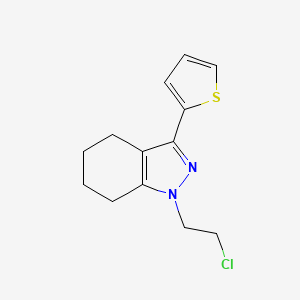

![molecular formula C10H12Cl2N2O B1490449 [2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride CAS No. 2097967-75-2](/img/structure/B1490449.png)

[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride

Vue d'ensemble

Description

“[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride” is a small molecule that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies. For example, X-ray crystal structures of CYP2A6 cocrystallized with three furan analogues bearing methanamino side chains indicated that the amine side chain coordinated to the heme iron . The pyridyl moiety was positioned to accept a hydrogen bond from Asn297, and all three inhibitors exhibited orthogonal aromatic-aromatic interactions with protein side chains .

Applications De Recherche Scientifique

Synthesis and Characterization of Organic Compounds

The compound serves as a precursor or intermediate in the synthesis of complex organic molecules, including Schiff bases and oxazepine derivatives. For instance, it has been utilized in the generation of Schiff bases through reactions with aromatic heterocyclic aldehydes, leading to compounds with potential applications in material science and medicinal chemistry (Jirjees, 2022).

Catalytic Applications

Derivatives of this compound have shown promise in catalysis, particularly in the synthesis of unsymmetrical pincer palladacycles. These palladacycles have been characterized and evaluated for their catalytic activity, demonstrating good activity and selectivity in various reactions, which is crucial for the development of efficient catalytic processes in organic synthesis (Roffe et al., 2016).

Fluorescence and Imaging Applications

A significant application of this compound is in the development of fluorescent indicators for copper, showcasing high selectivity and sensitivity. This has been particularly useful in cellular imaging, allowing for the detection of Cu2+ levels within living cells. Such indicators are instrumental in biological and environmental monitoring (Yang et al., 2016).

Anticonvulsant Agents

In the medicinal chemistry domain, derivatives of "[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride" have been synthesized and tested for anticonvulsant activity. Several compounds exhibited promising seizures protection, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Anticancer Activity

Furthermore, palladium(II) and platinum(II) complexes derived from Schiff base ligands of this compound have been synthesized and assessed for their anticancer activity. These studies provide insights into the structural characteristics and biological activities of these complexes, offering a pathway to novel cancer therapies (Mbugua et al., 2020).

Antibacterial and Anti-inflammatory Applications

Novel pyrazoline derivatives containing the furan-2-yl group have been synthesized, showing significant anti-inflammatory and antibacterial activities. This highlights the potential of these compounds in developing new therapeutic agents (Ravula et al., 2016).

Mécanisme D'action

Target of Action

The primary target of [2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

It is known to interact with cytochrome p450 2a6 . The specific interactions and resulting changes are yet to be elucidated.

Analyse Biochimique

Biochemical Properties

[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme Cytochrome P450 2A6, which is involved in the metabolism of various xenobiotics in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic changes . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, its interaction with Cytochrome P450 2A6 can result in the inhibition of the enzyme’s activity, thereby affecting the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although these effects can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Cytochrome P450 2A6, which plays a role in its metabolism . These interactions can influence metabolic flux and the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The distribution pattern is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its localization is vital for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

[2-(furan-2-yl)pyridin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.2ClH/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9;;/h1-6H,7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOOQFHXDEIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

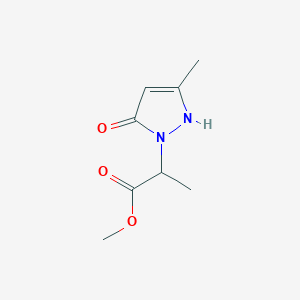

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490369.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1490370.png)

![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)

![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1490376.png)

![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490378.png)

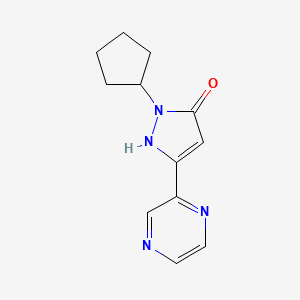

![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490379.png)

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1490380.png)

![1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490382.png)

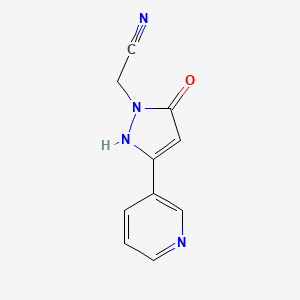

![3-(1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1490389.png)